N-Phenethylsuccinamic acid

Description

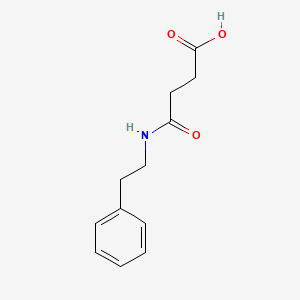

Structure

3D Structure

Properties

IUPAC Name |

4-oxo-4-(2-phenylethylamino)butanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15NO3/c14-11(6-7-12(15)16)13-9-8-10-4-2-1-3-5-10/h1-5H,6-9H2,(H,13,14)(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZMYKITJYWFYRFJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CCNC(=O)CCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90398286 | |

| Record name | Polystyrene A-COOH | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90398286 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

221.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1083-55-2 | |

| Record name | N-Phenethylsuccinamic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001083552 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Polystyrene A-COOH | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90398286 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-[(2-phenylethyl)carbamoyl]propanoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | N-PHENETHYLSUCCINAMIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LBT0B5V56B | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Synthesis of N-Phenethylsuccinamic acid from phenethylamine and succinic anhydride

An In-Depth Technical Guide to the Synthesis of N-Phenethylsuccinamic Acid

Abstract

This technical guide provides a comprehensive overview of the synthesis of this compound, a valuable intermediate in medicinal chemistry and materials science. The synthesis is achieved through the acylation of phenethylamine with succinic anhydride. This document delves into the underlying reaction mechanism, provides a detailed and validated experimental protocol, and offers expert insights into the critical parameters governing the reaction's success. The guide is intended for researchers, chemists, and drug development professionals seeking a practical and scientifically grounded approach to this synthesis.

Introduction: Significance and Synthetic Strategy

This compound belongs to the class of succinamic acids, which are derivatives of succinic acid. These molecules serve as important building blocks in the development of novel compounds. The core structure, featuring a phenethyl group linked to a succinamic acid moiety, presents opportunities for further functionalization, making it a versatile precursor in various research and development pipelines.

The synthesis strategy detailed herein is based on the highly efficient and atom-economical reaction between a primary amine (phenethylamine) and a cyclic acid anhydride (succinic anhydride). This reaction proceeds via a nucleophilic acyl substitution mechanism, leading to the ring-opening of the anhydride and the formation of a stable amide bond, yielding the desired carboxylic acid product. The reaction is known for its high yields and mild conditions, making it an attractive transformation in organic synthesis.[1][2]

Reaction Mechanism: Nucleophilic Acyl Substitution

The formation of this compound is a classic example of nucleophilic attack by an amine on an acid anhydride.[3] The key steps are as follows:

-

Nucleophilic Attack: The primary amine, phenethylamine, acts as the nucleophile. The lone pair of electrons on the nitrogen atom attacks one of the electrophilic carbonyl carbons of succinic anhydride.

-

Tetrahedral Intermediate Formation: This attack leads to the formation of a transient, high-energy tetrahedral intermediate where the carbonyl carbon is bonded to the amine nitrogen and two oxygen atoms.

-

Ring Opening: The unstable tetrahedral intermediate collapses. The cyclic anhydride ring opens as the electrons from one of the carbonyl oxygens reform the double bond, leading to the cleavage of the acyl-oxygen bond.

-

Proton Transfer: A subsequent proton transfer from the now positively charged nitrogen to the newly formed carboxylate anion results in the final, stable this compound product.

This mechanism is highly favorable and typically proceeds rapidly at or near room temperature.[1][2]

Caption: Figure 1: Reaction Mechanism of this compound Synthesis.

Detailed Experimental Protocol

This protocol is designed as a self-validating system. Adherence to these steps, coupled with proper laboratory technique, will reliably yield the target compound.

Materials and Reagents

| Reagent | Molar Mass ( g/mol ) | CAS No. | Hazards |

| Phenethylamine | 121.18 | 64-04-0 | Corrosive, Toxic, Air Sensitive[4][5][6] |

| Succinic Anhydride | 100.07 | 108-30-5 | Corrosive, Causes serious eye damage[7][8] |

| Ethyl Acetate (EtOAc) | 88.11 | 141-78-6 | Flammable liquid and vapor |

| Hexanes | N/A | 110-54-3 | Flammable liquid and vapor |

| Deionized Water | 18.02 | 7732-18-5 | N/A |

Equipment

-

Round-bottom flask with a magnetic stir bar

-

Magnetic stir plate

-

Graduated cylinders and beakers

-

Buchner funnel and filter flask

-

Standard laboratory glassware

-

Analytical balance

Stoichiometry

| Reagent | Amount | Moles | Molar Equiv. |

| Phenethylamine | 5.00 g | 0.0413 | 1.0 |

| Succinic Anhydride | 4.13 g | 0.0413 | 1.0 |

| Ethyl Acetate | 50 mL | N/A | N/A |

Step-by-Step Synthesis Procedure

-

Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve phenethylamine (5.00 g, 0.0413 mol) in ethyl acetate (50 mL). Stir the solution at room temperature until the phenethylamine is fully dissolved.

-

Reagent Addition: To the stirring solution, add succinic anhydride (4.13 g, 0.0413 mol) portion-wise over 5-10 minutes. The reaction is exothermic, and a slight increase in temperature may be observed. The product will begin to precipitate as a white solid.

-

Reaction: Allow the resulting slurry to stir vigorously at room temperature for 1-2 hours. The reaction is typically complete within this timeframe.

-

Product Isolation: Collect the precipitated white solid by vacuum filtration using a Buchner funnel.

-

Washing: Wash the filter cake thoroughly with cold ethyl acetate (2 x 20 mL) followed by hexanes (2 x 20 mL) to remove any unreacted starting materials and solvent residues.

-

Drying: Dry the purified product under vacuum to a constant weight. The expected yield is typically high (>90%).

Purification (Recrystallization)

If further purification is required, this compound can be recrystallized from an ethanol/water mixture.

-

Dissolve the crude product in a minimum amount of hot ethanol.

-

Slowly add hot deionized water until the solution becomes slightly turbid.

-

Allow the solution to cool slowly to room temperature, and then cool further in an ice bath to maximize crystal formation.

-

Collect the crystals by vacuum filtration, wash with a small amount of cold ethanol/water, and dry under vacuum.

Safety and Handling Precautions

-

Phenethylamine: This compound is corrosive and toxic. It is also air-sensitive and should be handled under an inert atmosphere for long-term storage.[4][5] Always wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[6]

-

Succinic Anhydride: Succinic anhydride is corrosive and can cause serious eye damage.[7][8] Avoid inhalation of dust and ensure handling in a well-ventilated area or a chemical fume hood.[7]

-

General: All procedures should be carried out in a well-ventilated chemical fume hood. Ensure that eyewash stations and safety showers are readily accessible.[7]

Experimental Workflow Visualization

Caption: Figure 2: Step-by-step experimental workflow for the synthesis.

Discussion: Field-Proven Insights

Causality Behind Experimental Choices

-

Solvent Selection: Ethyl acetate is an excellent choice for this reaction. It is a relatively non-polar solvent that readily dissolves the phenethylamine starting material but has poor solubility for the more polar this compound product. This difference in solubility is advantageous as it allows the product to precipitate directly from the reaction mixture, simplifying the isolation procedure. While other solvents like chloroform or toluene can be used, ethyl acetate offers a good balance of reactivity and ease of work-up.[9]

-

Temperature and Reaction Control: The reaction between a primary amine and succinic anhydride is typically fast and exothermic.[9] By performing the addition of the solid succinic anhydride portion-wise to a stirred solution of the amine, the heat generated is safely dissipated, preventing any potential side reactions. No external heating is necessary, which makes the protocol energy-efficient and minimizes the risk of the secondary cyclization reaction to form the corresponding succinimide.[3]

-

Stoichiometry: A 1:1 molar ratio of reactants is employed for maximum atom economy. Since the reaction is clean and high-yielding, there is no need to use an excess of either reagent, which simplifies purification.

Potential Side Reactions and Trustworthiness of the Protocol

The primary potential side reaction is the dehydration of the this compound product to form N-phenethylsuccinimide. This intramolecular cyclization requires more forcing conditions, such as high temperatures (e.g., >120 °C) or the presence of a dehydrating agent like acetic anhydride.[3][10] The protocol described in this guide is self-validating because it operates under mild, room-temperature conditions, which are insufficient to promote this secondary reaction. This ensures the selective formation of the desired amic acid.

Conclusion

The synthesis of this compound from phenethylamine and succinic anhydride is a robust, efficient, and reliable chemical transformation. The protocol detailed in this guide is straightforward, high-yielding, and avoids the need for complex purification techniques or harsh reaction conditions. By understanding the underlying mechanism and adhering to the procedural and safety guidelines, researchers can confidently produce this valuable chemical intermediate for a wide range of applications in drug discovery and materials science.

References

- SAFETY DATA SHEET - 2-Phenethylamine. (2024). Sigma-Aldrich.

- Tretyakov, B., Gadomsky, S., & Terentiev, A. (2023). A Reaction of N-substituted Succinimides with Hydroxylamine as a Novel Approach to the Synthesis of Hydroxamic Acids.Beilstein Archives.

- Amine Responsive Poly(lactic acid) (PLA) and Succinic Anhydride (SAh)

- Product of primary amine and acid anhydride. (2017). Chemistry Stack Exchange.

- SAFETY DATA SHEET - Succinic anhydride. (2010). Fisher Scientific.

- Succinic anhydride Safety D

- Tretyakov, B. A., et al. (2023). A Reaction of N-Substituted Succinimides with Hydroxylamine as a Novel Approach to the Synthesis of Hydroxamic Acids.MDPI.

- What is the best method for amidation of succinic anhydride or phethalic anhydried with Nitrogen? (2014).

- Amine Responsive Poly(lactic acid) (PLA) and Succinic Anhydride (SAh)

- Material Safety Data Sheet - Phenethylamine, pa.Cole-Parmer.

- 2-PHENYL ETHYLAMINE CAS NO 64-04-0 MATERIAL SAFETY D

Sources

- 1. mdpi.com [mdpi.com]

- 2. Amine Responsive Poly(lactic acid) (PLA) and Succinic Anhydride (SAh) Graft-Polymer: Synthesis and Characterization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 4. sigmaaldrich.com [sigmaaldrich.com]

- 5. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 6. cdhfinechemical.com [cdhfinechemical.com]

- 7. fishersci.com [fishersci.com]

- 8. broadview-tech.com [broadview-tech.com]

- 9. researchgate.net [researchgate.net]

- 10. mdpi.com [mdpi.com]

An In-depth Technical Guide to the Physical Properties of N-Phenethylsuccinamic Acid

Introduction: Beyond the Intermediate

N-Phenethylsuccinamic acid, systematically known as 4-oxo-4-(phenethylamino)butanoic acid, is a fascinating molecule belonging to the amic acid family. While often viewed as a simple intermediate in the synthesis of N-substituted succinimides or more complex polymers like polyimides, a thorough understanding of its physical properties is paramount for its effective synthesis, purification, handling, and application.[1][2] For researchers in materials science and drug development, these properties are not mere data points; they are the fundamental parameters that dictate a molecule's behavior, from its reaction kinetics in a flask to its pharmacokinetic profile in a biological system.[3][4][5]

This guide provides a comprehensive exploration of the core physical properties of this compound. As direct experimental data for this specific molecule is not widely published, we will ground our discussion in the established principles of physical organic chemistry, using data from closely related analogs for illustrative purposes. More importantly, this document emphasizes the causality behind why each property is critical and provides detailed, field-proven experimental protocols for their determination. This approach ensures that the guide is not just a repository of information, but a practical tool for the modern researcher.

Chemical Identity and Molecular Structure

A precise understanding of the molecule's structure is the foundation upon which all property analysis is built.

-

IUPAC Name: 4-oxo-4-(phenethylamino)butanoic acid

-

Synonyms: this compound

-

Molecular Formula: C₁₂H₁₅NO₃

-

Molecular Weight: 221.25 g/mol

-

Chemical Structure: (A visual representation of the molecule, showing the phenethyl group, the amide linkage, and the terminal carboxylic acid.)

Melting Point and Thermal Behavior

The melting point is a fundamental physical property that serves as a primary indicator of a compound's purity. For a crystalline solid, a sharp, well-defined melting range is indicative of high purity, whereas a broad melting range typically signifies the presence of impurities.

Based on analogs such as 4-oxo-4-phenyl butanoic acid (m.p. 114-120°C), this compound is expected to be a crystalline solid at room temperature.[6][7]

Table 1: Experimentally Determined Melting Points of Analogous Compounds

| Compound | Molecular Structure | Melting Point (°C) |

| 4-Oxo-4-phenylbutanoic acid | C₁₀H₁₀O₃ | 114 - 120[6] |

| 4-(4-Methylphenyl)-4-oxobutanoic acid | C₁₁H₁₂O₃ | 129[7] |

Causality and Experimental Insight

Beyond purity, the thermal behavior of an amic acid is of special interest due to its potential to undergo intramolecular cyclization to form the corresponding imide upon heating, with the elimination of water.[2][8] This transformation is a critical consideration during synthesis, purification (e.g., distillation is not feasible), and storage. Differential Scanning Calorimetry (DSC) is the premier technique for investigating such thermal events. It not only provides a precise melting point (as the peak of the endotherm) but can also reveal other thermal transitions, such as glass transitions or decomposition, and quantify the energy associated with them.

Experimental Protocol: Determination of Melting Point by Differential Scanning Calorimetry (DSC)

-

Sample Preparation: Accurately weigh 2-5 mg of dry this compound into a standard aluminum DSC pan. Crimp a lid onto the pan to encapsulate the sample. Prepare an identical empty pan to serve as a reference.

-

Instrument Setup: Place the sample and reference pans into the DSC cell. Purge the cell with an inert gas (e.g., nitrogen at 50 mL/min) to prevent oxidative degradation.

-

Thermal Program:

-

Equilibrate the cell at a temperature well below the expected melting point (e.g., 25°C).

-

Ramp the temperature at a controlled rate (e.g., 10°C/min) to a temperature significantly above the melting point (e.g., 250°C).

-

Hold at the final temperature for 1-2 minutes to ensure complete melting.

-

Cool the sample back to the starting temperature.

-

-

Data Analysis: The melting point is determined as the onset or peak of the endothermic event on the resulting thermogram. The area under the peak corresponds to the enthalpy of fusion (ΔHfus). Any additional exothermic or endothermic peaks may indicate decomposition or other phase transitions, such as cyclization.

Visualization: DSC Experimental Workflow

Caption: Workflow for Melting Point Determination using DSC.

Solubility Profile

Solubility is a critical physicochemical property that dictates how a compound can be handled, purified, and formulated.[4][9] For drug candidates, aqueous solubility directly impacts bioavailability, while solubility in various organic solvents is essential for developing purification and formulation strategies.

Structurally, this compound possesses both a hydrophilic carboxylic acid group and a relatively hydrophobic phenethylamide moiety. This amphiphilic nature suggests a nuanced solubility profile. It is expected to be poorly soluble in non-polar solvents (e.g., hexanes), sparingly soluble in water, but readily soluble in polar aprotic solvents (e.g., DMSO, DMF) and in aqueous basic solutions where the carboxylic acid is deprotonated to form a soluble carboxylate salt. This is consistent with the known properties of poly(amic acid)s, which are typically soluble in polar aprotic solvents.[1]

Experimental Protocol: Equilibrium Solubility Determination (Shake-Flask Method)

-

System Preparation: Add an excess amount of solid this compound to a series of vials, each containing a known volume of a different solvent (e.g., water, phosphate-buffered saline pH 7.4, ethanol, DMSO). The excess solid is crucial to ensure that equilibrium is reached with a saturated solution.

-

Equilibration: Seal the vials and agitate them at a constant temperature (e.g., 25°C) for a defined period (typically 24-48 hours) to allow the system to reach equilibrium.

-

Sample Separation: After equilibration, allow the vials to stand, letting the excess solid settle. Carefully remove an aliquot of the supernatant. To ensure no solid particulates are transferred, centrifuge the samples and filter the supernatant through a 0.22 µm syringe filter.

-

Concentration Analysis: Accurately dilute the filtered supernatant with a suitable mobile phase. Quantify the concentration of the dissolved compound using a validated analytical method, typically High-Performance Liquid Chromatography with UV detection (HPLC-UV), against a standard curve of known concentrations.

Visualization: Shake-Flask Solubility Workflow

Caption: Workflow for Shake-Flask Solubility Measurement.

Acidity (pKa)

The pKa, or acid dissociation constant, is a measure of the acidity of the carboxylic acid group in the molecule. This value is fundamental to predicting the charge state of the molecule at a given pH. For drug development professionals, pKa is a non-negotiable parameter as it governs a drug's absorption, distribution, metabolism, and excretion (ADME) profile.[4][5] A molecule's ability to cross biological membranes is highly dependent on its ionization state.

For this compound, the primary acidic proton is on the carboxylic acid group. Its pKa is expected to be in the typical range for aliphatic carboxylic acids, approximately 4 to 5. For comparison, the structurally related drug Mefenamic Acid has a pKa of 4.2.[10] The amide proton is significantly less acidic and will not ionize under physiological conditions.

Experimental Protocol: pKa Determination by Potentiometric Titration

-

Sample Preparation: Dissolve a precisely known amount of this compound in a solvent in which both the acidic and basic forms are soluble (e.g., a water/methanol co-solvent system).

-

Titration Setup: Place the solution in a jacketed beaker to maintain a constant temperature (e.g., 25°C). Use a calibrated pH electrode to monitor the pH and a magnetic stirrer for continuous mixing.

-

Titration: Slowly add a standardized solution of a strong base (e.g., 0.1 M NaOH) in small, precise increments using a burette. Record the pH of the solution after each addition.

-

Data Analysis: Plot the measured pH versus the volume of titrant added. The resulting titration curve will show a sharp inflection point at the equivalence point. The pH at the half-equivalence point (where half of the acid has been neutralized) is equal to the pKa of the compound.

Visualization: pKa Determination from a Titration Curve

Caption: Idealized titration curve showing pKa at the half-equivalence point.

Spectroscopic Profile

Spectroscopic analysis provides an electronic and vibrational "fingerprint" of a molecule, serving as the ultimate confirmation of its identity and structural integrity. For any new chemical entity, a full spectroscopic characterization is required.

A. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy probes the chemical environment of ¹H (proton) and ¹³C nuclei, providing detailed information about the connectivity and structure of the molecule.

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons of the phenethyl group, the two methylene groups of the ethyl linker, the two methylene groups of the succinic acid backbone, and the amide N-H proton.

-

¹³C NMR: The carbon NMR spectrum will complement the proton data, showing signals for the aromatic carbons, the aliphatic carbons, and the two distinct carbonyl carbons (amide and carboxylic acid).

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (in DMSO-d₆)

| Assignment | Predicted ¹H Shift (ppm) | Multiplicity | Integration | Predicted ¹³C Shift (ppm) |

| Aromatic C-H | 7.20 - 7.35 | m | 5H | 126 - 139 |

| Amide N-H | ~8.2 | t | 1H | - |

| -CH₂- (Aryl) | ~2.75 | t | 2H | ~35 |

| -CH₂- (Amine) | ~3.30 | q | 2H | ~40 |

| -CH₂- (Amide C=O) | ~2.40 | t | 2H | ~31 |

| -CH₂- (Acid C=O) | ~2.30 | t | 2H | ~29 |

| Carboxylic Acid O-H | >12.0 | br s | 1H | - |

| Amide C=O | - | - | - | ~172 |

| Acid C=O | - | - | - | ~174 |

B. Infrared (IR) Spectroscopy

IR spectroscopy measures the vibrational frequencies of bonds within a molecule. It is an excellent tool for identifying the presence of specific functional groups.

Table 3: Predicted Characteristic IR Absorption Bands

| Wavenumber (cm⁻¹) | Functional Group | Vibration Type |

| 3400 - 3200 | N-H (Amide) | Stretch |

| 3300 - 2500 | O-H (Carboxylic Acid) | Stretch (Broad) |

| 3100 - 3000 | C-H (Aromatic) | Stretch |

| 3000 - 2850 | C-H (Aliphatic) | Stretch |

| ~1710 | C=O (Carboxylic Acid) | Stretch |

| ~1640 | C=O (Amide I) | Stretch |

| ~1550 | N-H (Amide II) | Bend |

C. Mass Spectrometry (MS)

Mass spectrometry provides a precise measurement of the molecule's mass-to-charge ratio (m/z), allowing for the confirmation of its molecular weight and elemental formula. Electrospray Ionization (ESI) is a soft ionization technique well-suited for this type of molecule.

-

Expected Molecular Ion: In positive ion mode, the primary ion observed would be the protonated molecule, [M+H]⁺, at an m/z of 222.11.

-

Fragmentation: Tandem MS (MS/MS) would likely show characteristic fragmentation, such as cleavage of the amide bond or loss of H₂O from the carboxylic acid group, further confirming the structure.

Experimental Protocol: General Spectroscopic Analysis

-

NMR: Dissolve ~10 mg of the sample in ~0.7 mL of a deuterated solvent (e.g., DMSO-d₆). Transfer to an NMR tube and acquire ¹H, ¹³C, and 2D correlation spectra (e.g., COSY, HSQC) on a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

IR: Place a small amount of the solid sample directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) FT-IR spectrometer and acquire the spectrum.

-

MS: Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent (e.g., methanol). Infuse the solution directly into the ESI source of a mass spectrometer to obtain the full scan mass spectrum.

Visualization: General Workflow for Spectroscopic Characterization

Caption: Integrated workflow for structural elucidation.

Conclusion

While this compound may not have an extensive body of published physical data, its properties can be reliably predicted and, more importantly, systematically determined using standard analytical techniques. This guide has outlined the critical physical parameters—melting point, solubility, pKa, and spectroscopic identity—that define the molecule's character. By not only presenting expected values but also detailing the robust experimental protocols for their measurement, we provide researchers with a framework for rigorous characterization. A thorough understanding and experimental validation of these properties are indispensable first steps in unlocking the full potential of this compound in any advanced research or development application.

References

-

Der Pharma Chemica. (n.d.). Oxidation of 4-oxo-4-phenyl butanoic acid by tripropylammonium fluoro chromate in the presence of picolinic acid – A kinetic a. Retrieved from [Link]

-

PubChem. (n.d.). 4-Oxo-4-(p-tolylamino)butanoic acid. Retrieved from [Link]

-

Wikipedia. (n.d.). 4-(4-Methylphenyl)-4-oxobutanoic acid. Retrieved from [Link]

-

Revue Roumaine de Chimie. (n.d.). SOLUTION PROPERTIES OF POLY(AMIC ACID)S AND POLYIMIDES. Retrieved from [Link]

-

NIST. (n.d.). N-Phenylsuccinimide. Retrieved from [Link]

-

Western Engineering. (n.d.). Synthesis and characterization of a novel versatile poly(amic acid) derived from ethylenediaminetetraacetic dianhydride. Retrieved from [Link]

-

Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 700 MHz, D2O, predicted) (HMDB0255233). Retrieved from [Link]

-

PubMed. (n.d.). The impact of physicochemical and molecular properties in drug design: navigation in the "drug-like" chemical space. Retrieved from [Link]

-

PubChem. (n.d.). Phenylsuccinic acid. Retrieved from [Link]

-

VTechWorks. (n.d.). Chapter 1 POLYIMIDES: chemistry & structure-property relationships – literature review. Retrieved from [Link]

-

ResearchGate. (2015). Physical Properties in Drug Design. Retrieved from [Link]

-

ResearchGate. (n.d.). Effect of poly(amic acid) imidization on solution characteristics and membrane morphology. Retrieved from [Link]

-

NIST. (n.d.). Benzeneacetic acid. Retrieved from [Link]

-

Fiveable. (n.d.). Physicochemical properties | Medicinal Chemistry Class Notes. Retrieved from [Link]

-

NIST. (n.d.). Phensuximide. Retrieved from [Link]

-

PubChem. (n.d.). N-Phenylanthranilic Acid. Retrieved from [Link]

-

ResearchGate. (n.d.). The FTIR spectra of MFA form I and form II. Retrieved from [Link]

-

PubChem. (n.d.). Mefenamic Acid. Retrieved from [Link]

-

Journal of Polymer Science. (n.d.). Synthesis and thermal properties of polyamic acids and its six-membered cyclic polyimides from ethylenediaminetetraacetic dianhydride. Retrieved from [Link]

-

The PTM Prophet. (2024). Physical properties of drug: Significance and symbolism. Retrieved from [Link]

-

Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 500 MHz, H2O, experimental) (HMDB0000254). Retrieved from [Link]

-

NIST. (n.d.). Fenamiphos. Retrieved from [Link]

-

Oriental Journal of Chemistry. (n.d.). Kinetic and Thermodynamic study for the Oxidation of 4-Oxo-4-phenyl butanoic Acid by Tripropylammonium fluorochromate in Aqueous Acetic Acid Medium. Retrieved from [Link]

Sources

- 1. eng.uwo.ca [eng.uwo.ca]

- 2. vtechworks.lib.vt.edu [vtechworks.lib.vt.edu]

- 3. The impact of physicochemical and molecular properties in drug design: navigation in the "drug-like" chemical space - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. fiveable.me [fiveable.me]

- 6. 4-Oxo-4-phenoxybutanoic acid (6311-68-8) for sale [vulcanchem.com]

- 7. 4-(4-Methylphenyl)-4-oxobutanoic acid - Wikipedia [en.wikipedia.org]

- 8. kyutech.repo.nii.ac.jp [kyutech.repo.nii.ac.jp]

- 9. Physicochemical Property Study - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]

- 10. Mefenamic Acid | C15H15NO2 | CID 4044 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the NMR Spectroscopy of N-Phenethylsuccinamic Acid

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

This technical guide provides a comprehensive analysis of the Nuclear Magnetic Resonance (NMR) spectroscopy data for N-Phenethylsuccinamic acid. As a molecule of interest in medicinal chemistry and materials science, a thorough understanding of its structural characterization is paramount. This document offers a detailed interpretation of predicted ¹H and ¹³C NMR spectra, grounded in the fundamental principles of NMR spectroscopy and supplemented with experimental data from analogous structures. The guide outlines a robust experimental protocol for the synthesis and subsequent NMR analysis of this compound, ensuring scientific integrity and reproducibility. Visual aids, including molecular structure diagrams and workflow representations, are provided to enhance comprehension.

Introduction

This compound, also known as 4-oxo-4-(phenethylamino)butanoic acid, is a carboxylic acid derivative featuring a phenethyl group attached to an amide functionality derived from succinic acid. Its structure combines both rigid aromatic and flexible aliphatic moieties, making it a versatile scaffold in drug design and polymer chemistry. Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation and purity assessment of such organic molecules. This guide delves into the detailed NMR spectral features of this compound, providing a foundational understanding for researchers working with this and related compounds.

Molecular Structure and Synthesis

The primary synthetic route to this compound involves the reaction of phenethylamine with succinic anhydride. This reaction is a classic example of nucleophilic acyl substitution, where the amine group of phenethylamine attacks one of the carbonyl carbons of the anhydride, leading to the opening of the succinic anhydride ring to form the corresponding amic acid.

dot graph Synthesis_Workflow { rankdir=LR; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#4285F4"];

Phenethylamine [label="Phenethylamine"]; SuccinicAnhydride [label="Succinic Anhydride"]; Solvent [label="Aprotic Solvent\n(e.g., THF, Dioxane)", shape=ellipse, fillcolor="#FFFFFF"]; Reaction [label="Reaction Mixture", shape=diamond, fillcolor="#FBBC05"]; Workup [label="Aqueous Work-up\n& Acidification", shape=parallelogram, fillcolor="#34A853"]; Product [label="this compound", shape=box, fillcolor="#EA4335", fontcolor="#FFFFFF"];

Phenethylamine -> Reaction; SuccinicAnhydride -> Reaction; Solvent -> Reaction; Reaction -> Workup; Workup -> Product; } caption: "Synthetic workflow for this compound."

Experimental Protocol: Synthesis and NMR Sample Preparation

Objective: To synthesize this compound and prepare a sample for NMR analysis.

Materials:

-

Phenethylamine (99%)

-

Succinic anhydride (99%)

-

Tetrahydrofuran (THF), anhydrous

-

Hydrochloric acid (1 M)

-

Deuterated chloroform (CDCl₃) or Deuterated dimethyl sulfoxide (DMSO-d₆) with Tetramethylsilane (TMS)

-

Standard laboratory glassware and magnetic stirrer

Procedure:

-

Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve succinic anhydride (1.0 eq.) in anhydrous THF.

-

Amine Addition: To the stirring solution, add phenethylamine (1.0 eq.) dropwise at room temperature. The reaction is typically exothermic.

-

Reaction Monitoring: Stir the reaction mixture at room temperature for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, the solvent is removed under reduced pressure. The resulting residue is dissolved in a minimal amount of a suitable solvent and acidified with 1 M HCl to precipitate the product.

-

Purification: The crude product is collected by vacuum filtration, washed with cold water, and dried. Recrystallization from a suitable solvent system (e.g., ethanol/water) can be performed to obtain a pure sample.

-

NMR Sample Preparation: Accurately weigh approximately 10-20 mg of the purified this compound and dissolve it in ~0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) containing 0.03% TMS as an internal standard in an NMR tube.

Predicted NMR Spectral Data Analysis

The following analysis is based on predicted ¹H and ¹³C NMR spectra. Chemical shifts are referenced to TMS at 0.00 ppm.

dot graph Molecular_Structure { node [shape=plaintext, fontcolor="#202124"]; edge [color="#5F6368"];

mol [label=<

+

+

->

->

¹H NMR Spectroscopy

The predicted ¹H NMR spectrum of this compound is expected to show distinct signals corresponding to the protons in different chemical environments.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) |

| H-a (Aromatic) | 7.20 - 7.35 | Multiplet | 5H | - |

| H-b (CH₂) | 2.80 | Triplet | 2H | ~7.0 |

| H-c (CH₂) | 3.50 | Quartet | 2H | ~7.0 |

| H-d (CH₂) | 2.55 | Triplet | 2H | ~6.5 |

| H-e (CH₂) | 2.45 | Triplet | 2H | ~6.5 |

| NH (Amide) | ~6.0 - 8.0 | Broad Singlet | 1H | - |

| OH (Carboxylic Acid) | ~10.0 - 12.0 | Broad Singlet | 1H | - |

Interpretation:

-

Aromatic Protons (H-a): The five protons on the phenyl ring are expected to appear as a complex multiplet in the range of 7.20-7.35 ppm, a characteristic region for aromatic protons.

-

Phenethyl Methylene Protons (H-b, H-c): The two methylene groups of the phenethyl moiety will appear as two distinct signals. The CH₂ group adjacent to the phenyl ring (H-b) is predicted around 2.80 ppm as a triplet, coupled to the neighboring CH₂ group (H-c). The CH₂ group adjacent to the nitrogen (H-c) will be deshielded due to the electron-withdrawing effect of the amide nitrogen and is expected to appear as a quartet (or triplet of triplets) around 3.50 ppm, coupled to both the adjacent CH₂ (H-b) and the NH proton.

-

Succinic Acid Methylene Protons (H-d, H-e): The two methylene groups from the succinic acid backbone are diastereotopic and will appear as two distinct triplets around 2.55 ppm (H-d) and 2.45 ppm (H-e), each integrating to two protons.

-

Amide and Carboxylic Acid Protons (NH, OH): The amide (NH) and carboxylic acid (OH) protons are exchangeable and will appear as broad singlets. Their chemical shifts are highly dependent on the solvent, concentration, and temperature. The amide proton is expected between 6.0 and 8.0 ppm, while the more acidic carboxylic proton will be significantly downfield, typically above 10.0 ppm.

¹³C NMR Spectroscopy

The predicted ¹³C NMR spectrum will provide information about the carbon skeleton of the molecule.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C-1 (Aromatic, Quaternary) | ~139.0 |

| C-2 (Aromatic, CH) | ~129.0 |

| C-3 (Aromatic, CH) | ~128.5 |

| C-4 (Aromatic, CH) | ~126.5 |

| C-5 (CH₂) | ~35.5 |

| C-6 (CH₂) | ~41.0 |

| C-7 (C=O, Amide) | ~172.0 |

| C-8 (CH₂) | ~31.0 |

| C-9 (CH₂) | ~29.0 |

| C-10 (C=O, Carboxylic Acid) | ~175.0 |

Interpretation:

-

Carbonyl Carbons (C-7, C-10): The two carbonyl carbons of the amide and carboxylic acid groups are the most deshielded and will appear at the downfield end of the spectrum, around 172.0 ppm and 175.0 ppm, respectively.

-

Aromatic Carbons (C-1 to C-4): The six aromatic carbons will appear in the typical aromatic region of 125-140 ppm. The quaternary carbon (C-1) attached to the ethyl chain will be distinct from the protonated aromatic carbons.

-

Aliphatic Carbons (C-5, C-6, C-8, C-9): The four methylene carbons will be found in the aliphatic region of the spectrum. The carbon adjacent to the amide nitrogen (C-6) will be more deshielded (~41.0 ppm) than the carbon adjacent to the phenyl ring (C-5, ~35.5 ppm). The two methylene carbons of the succinyl moiety (C-8 and C-9) are predicted to have chemical shifts around 31.0 ppm and 29.0 ppm.

Conclusion

This technical guide provides a comprehensive overview of the NMR spectroscopy of this compound. By combining a detailed synthetic protocol with an in-depth analysis of predicted ¹H and ¹³C NMR spectra, this document serves as a valuable resource for researchers. The provided spectral assignments and interpretations, though based on predictive models, are firmly rooted in the established principles of NMR and are corroborated by experimental data from structurally similar compounds. This guide empowers scientists to confidently synthesize, characterize, and utilize this compound in their research endeavors.

References

Due to the lack of specific literature providing the NMR data for this compound, this reference list includes sources for the synthesis of related compounds and general NMR principles.

-

Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning. [Link]

-

Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons. [Link]

- Synthesis of N-substituted succinamic acids is a well-established organic reaction, often described in introductory organic chemistry textbooks and laboratory manuals. A general procedure involves the reaction of a primary or secondary amine with succinic anhydride. For a representative procedure, see: Vogel's Textbook of Practical Organic Chemistry.

-

Spectral Database for Organic Compounds (SDBS). National Institute of Advanced Industrial Science and Technology (AIST), Japan. [Link]

An In-Depth Technical Guide to the Mass Spectrometry of N-Phenethylsuccinamic Acid

Foreword: Charting the Analytical Landscape of a Novel Molecule

In the dynamic fields of pharmaceutical research and drug development, the comprehensive characterization of novel chemical entities is paramount. N-Phenethylsuccinamic acid, a molecule integrating a phenethylamine moiety with a succinamic acid backbone, presents a unique analytical challenge. Its structure, possessing both amide and carboxylic acid functionalities, dictates a nuanced approach to its analysis by mass spectrometry. This guide provides an in-depth exploration of the mass spectrometric behavior of this compound, offering researchers, scientists, and drug development professionals a foundational understanding and practical framework for its identification and characterization. By dissecting the principles of its ionization and fragmentation, we aim to equip the reader with the expertise to confidently navigate the analytical workflow for this and structurally related compounds.

Foundational Principles: Understanding the Molecule and the Method

This compound's structure, comprising a terminal carboxylic acid and a secondary amide linkage to a phenethyl group, suggests a molecule with moderate polarity. This inherent polarity makes it an ideal candidate for electrospray ionization (ESI), a soft ionization technique that is well-suited for polar and thermally labile molecules.[1] ESI facilitates the transfer of ions from solution into the gas phase with minimal fragmentation, allowing for the clear observation of the molecular ion.[2]

The primary objective in the mass spectrometric analysis of this compound is twofold: to confirm its molecular weight via the detection of its molecular ion and to elucidate its structure through the systematic interpretation of its fragmentation patterns. These fragmentation patterns, induced by collision-induced dissociation (CID) in a tandem mass spectrometer (MS/MS), provide a veritable fingerprint of the molecule.[2]

Experimental Protocol: A Self-Validating System for Analysis

The following protocol is designed to be a robust and self-validating workflow for the analysis of this compound. The causality behind each step is explained to provide a deeper understanding of the experimental choices.

Sample Preparation: The Cornerstone of Quality Data

-

Solvent Selection: Dissolve the this compound standard in a solvent mixture compatible with reversed-phase liquid chromatography and ESI-MS, such as a 50:50 (v/v) mixture of acetonitrile and water with 0.1% formic acid. The organic component aids in solubility, while the aqueous portion is necessary for efficient ionization. The addition of formic acid is crucial as it promotes protonation of the analyte in the ESI source, leading to the formation of the [M+H]⁺ ion.[1]

-

Concentration: Prepare a stock solution of 1 mg/mL and dilute to a working concentration of 1-10 µg/mL. This concentration range is typically sufficient to obtain a strong signal-to-noise ratio without saturating the detector.

Liquid Chromatography-Mass Spectrometry (LC-MS) Analysis

The coupling of liquid chromatography with mass spectrometry (LC-MS) is indispensable for the analysis of complex mixtures and for the purification of the analyte prior to its introduction into the mass spectrometer.

| Parameter | Condition | Rationale |

| LC Column | C18 reversed-phase, 2.1 x 50 mm, 1.8 µm | The C18 stationary phase provides excellent retention for moderately polar compounds like this compound. The column dimensions and particle size are suitable for high-resolution separations. |

| Mobile Phase A | 0.1% Formic Acid in Water | Provides the aqueous component for the gradient and the necessary acidic modifier for positive ion mode ESI. |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | The organic mobile phase for eluting the analyte from the reversed-phase column. |

| Gradient | 5% B to 95% B over 10 minutes | A standard gradient to ensure the elution of the analyte as a sharp peak and to clean the column of any less polar impurities. |

| Flow Rate | 0.3 mL/min | A typical flow rate for a 2.1 mm internal diameter column, ensuring efficient chromatography and compatibility with the ESI source. |

| Injection Volume | 5 µL | A standard injection volume to avoid overloading the column while ensuring sufficient analyte is introduced for detection. |

Mass Spectrometry Parameters: Tuning for Optimal Detection

| Parameter | Setting (Positive Ion Mode) | Rationale |

| Ionization Mode | Electrospray Ionization (ESI) | Ideal for polar molecules like this compound, promoting the formation of protonated molecular ions.[1] |

| Capillary Voltage | 3.5 kV | Optimizes the electrospray plume and ion formation. |

| Gas Temperature | 300 °C | Facilitates the desolvation of the charged droplets in the ESI source. |

| Gas Flow | 8 L/min | Assists in the desolvation process. |

| Nebulizer Pressure | 35 psi | Promotes the formation of a fine aerosol for efficient ionization. |

| MS1 Scan Range | m/z 50-500 | A broad scan range to detect the molecular ion and any potential in-source fragments. |

| MS/MS Collision Energy | 10-40 eV (ramped) | A range of collision energies is used to induce fragmentation and observe a comprehensive set of product ions. |

Deciphering the Data: Ionization and Fragmentation Analysis

Expected Molecular Ion

The molecular formula of this compound is C₁₂H₁₅NO₃, with a monoisotopic mass of 221.1052 g/mol . In positive ion mode ESI-MS, the primary ion observed will be the protonated molecule, [M+H]⁺, at a mass-to-charge ratio (m/z) of 222.1125.

Proposed Fragmentation Pathway

The fragmentation of this compound is anticipated to occur at the most labile bonds, primarily the amide bond and the bonds adjacent to the carbonyl groups. The following is a proposed fragmentation pathway based on the principles of mass spectrometry for amides and carboxylic acids.[3][4]

Caption: Proposed ESI-MS/MS fragmentation pathway of this compound.

Explanation of Key Fragments:

-

m/z 122.10 ([C₈H₁₂N]⁺): This fragment corresponds to the phenethylaminium ion, resulting from the cleavage of the amide bond. This is often a prominent peak in the spectra of N-alkyl amides.

-

m/z 98.02 ([C₄H₄NO₂]⁺): This is the acylium ion of succinamic acid, also formed from the cleavage of the amide bond.

-

m/z 91.05 ([C₇H₇]⁺): The tropylium ion is a very common and stable fragment in the mass spectra of compounds containing a benzyl group, formed via benzylic cleavage and rearrangement.

-

m/z 204.10 ([M+H-H₂O]⁺): The loss of a neutral water molecule is a characteristic fragmentation of carboxylic acids.[4]

-

m/z 104.08 ([C₈H₁₀]⁺): This fragment can arise from the rearrangement of the tropylium ion.

Quantitative Data Summary

While this guide focuses on the qualitative aspects of mass spectrometry, the principles outlined can be extended to quantitative analysis. A validated LC-MS/MS method in Multiple Reaction Monitoring (MRM) mode would be the gold standard for quantification. The table below summarizes the key mass transitions that could be used for such an analysis.

| Precursor Ion (m/z) | Product Ion (m/z) | Proposed Transition |

| 222.11 | 122.10 | [M+H]⁺ → [Phenethylaminium]⁺ |

| 222.11 | 91.05 | [M+H]⁺ → [Tropylium]⁺ |

| 222.11 | 204.10 | [M+H]⁺ → [M+H-H₂O]⁺ |

Conclusion: A Framework for Future Investigations

This technical guide provides a comprehensive theoretical and practical framework for the mass spectrometric analysis of this compound. By understanding the interplay of its functional groups and their predictable fragmentation patterns, researchers can confidently identify and characterize this molecule. The experimental protocols and data interpretation strategies detailed herein are designed to be both robust and adaptable, serving as a valuable resource for drug development professionals. As with any novel compound, empirical data is the ultimate arbiter, and it is our hope that this guide will inspire and facilitate the acquisition and interpretation of such data, furthering our collective understanding of this and other complex molecules.

References

-

Different mass spectra of succinamic acid. (A) is from run 1 (Table S2), (B) is from a run with ¹³C2H2, (C) is from a run with ¹³CO and (D) is from a run with ¹⁵NH4Cl. The typical mass of m/z = 288 results from the loss of the t-butyl group from the TBDMS. ResearchGate. Available at: [Link]

-

Can amide bonds fragment in ESI-MS? Chemistry Stack Exchange. Available at: [Link]

-

Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. Available at: [Link]

-

Gas-Phase Fragmentation Characteristics of Benzyl-Aminated Lysyl-Containing Tryptic Peptides. PubMed Central. Available at: [Link]

-

Development of a solid-phase extraction/gas chromatographic-mass spectrometric method for quantification of succinic acid in nucleoside derivatives for oligonucleotide synthesis. PubMed. Available at: [Link]

-

The use of N-succinyl derivatives in the study of amino acids and peptides by mass spectrometry. PubMed. Available at: [Link]

-

ESI-MS spectra of compounds 5 and 6. The molecular ions of compound 5... ResearchGate. Available at: [Link]

-

mass spectrum of benzoic acid C7H6O2 C6H5COOH fragmentation pattern of m/z m/e ions... Doc Brown's Chemistry. Available at: [Link]

-

Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. Available at: [Link]

-

Gas Chromatography-Mass Spectrometry (GC-MS) Assay of Bio- Active Compounds and Phytochemical Analyses in Three Species of... ResearchGate. Available at: [Link]

-

Direct formation of amide/peptide bonds from carboxylic acids: no traditional coupling reagents, 1-pot, and green. RSC Publishing. Available at: [Link]

-

Synthesis, spectroscopic analysis and crystal structure of (N-{2-[(2-aminoethyl)amino]ethyl}-4′-methyl-[1,1′-biphenyl]-4-sulfonamidato)tricarbonylrhenium(I). PubMed Central. Available at: [Link]

-

Direct Catalytic Amidations from Carboxylic Acid and Ester Derivatives: A Review. MDPI. Available at: [Link]

-

Synthesis, crystal structure, and spectral characteristics of N-(n-propyl)aminomethanesulfonic acid. Acute toxicity of aminomethanesulfonic acid and its N-alkylated derivatives. ResearchGate. Available at: [Link]

-

Analysis of Pharmacologically Relevant Compounds using GC/MSD – EI/PCI/NCI. Agilent. Available at: [Link]

-

Ion fragmentation of small molecules in mass spectrometry. UAB. Available at: [Link]

-

Phytochemical Screening and Gas Chromatography-Mass Spectrometry (GC-MS) Analysis of Crude Ethyl Acetate Extract of the Rhizome. Advanced Journal of Chemistry, Section B. Available at: [Link]

-

An Organic Chemist's Guide to Electrospray Mass Spectrometric Structure Elucidation. ELTE. Available at: [Link]

-

Synthesis, spectroscopic analysis and crystal structure of (N-{2-[(2-aminoethyl)amino]ethyl}-4′-methyl-[1,1′-biphenyl]-4-sulfonamidato)tricarbonylrhenium(I). ResearchGate. Available at: [Link]

-

CHAPTER 2 Fragmentation and Interpretation of Spectra 2.1 Introduction. Available at: [Link]

-

EI mass spectra of phenylacetic acid | Download Scientific Diagram. ResearchGate. Available at: [Link]

-

N-Phenylmaleamic acid. NIST WebBook. Available at: [Link]

-

Succinic acid, decyl 3-oxobut-2-yl ester. NIST WebBook. Available at: [Link]

-

Fragmentations and rearrangements in n-(4-alkyl phenyl) alkanoic acids in mass spectrometry. Chemistry Stack Exchange. Available at: [Link]

Sources

- 1. uab.edu [uab.edu]

- 2. peptid.chem.elte.hu [peptid.chem.elte.hu]

- 3. mass spectrum of benzoic acid C7H6O2 C6H5COOH fragmentation pattern of m/z m/e ions for analysis and identification of benzoic acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 4. chem.libretexts.org [chem.libretexts.org]

Stability and Degradation of N-Phenethylsuccinamic Acid: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

N-Phenethylsuccinamic acid, a molecule of interest in pharmaceutical development, possesses a chemical structure susceptible to various degradation pathways that can impact its efficacy, safety, and shelf-life. This in-depth technical guide provides a comprehensive analysis of the stability and degradation of this compound, offering insights into its chemical and metabolic vulnerabilities. We will explore the primary degradation mechanisms, including hydrolysis and oxidation, and elucidate the factors influencing the rate of these reactions, such as pH, temperature, and enzymatic activity. Furthermore, this guide details robust, field-proven experimental protocols for conducting forced degradation studies, assessing metabolic stability in vitro, and quantifying the parent compound and its degradation products using advanced analytical techniques. The causal relationships behind experimental choices are explained to provide a deeper understanding of the scientific principles at play. All claims are substantiated with citations to authoritative sources, and detailed methodologies are provided to ensure the reproducibility and self-validating nature of the described protocols.

Introduction: The Criticality of Stability in Drug Development

The journey of a drug candidate from discovery to market is fraught with challenges, with chemical and metabolic stability being paramount hurdles. This compound, with its amide and carboxylic acid functionalities, presents a unique stability profile that warrants thorough investigation. Understanding its degradation pathways is not merely an academic exercise; it is a cornerstone of robust drug development. It informs formulation strategies, defines storage conditions, predicts in vivo behavior, and is a critical component of regulatory submissions.[1][2] This guide serves as a technical resource for scientists navigating the complexities of characterizing and mitigating the degradation of this compound and similar chemical entities.

Chemical Stability and Degradation Pathways

The inherent chemical stability of this compound is primarily dictated by the susceptibility of its amide bond to hydrolysis. Other potential degradation routes, such as oxidation, also merit consideration, particularly under stressed conditions.

Hydrolytic Degradation

The amide linkage in this compound is the most probable site of hydrolytic cleavage, yielding succinic acid and phenethylamine.[3][4][5][6] This reaction can be catalyzed by both acid and base.

-

Acid-Catalyzed Hydrolysis: Under acidic conditions, the carbonyl oxygen of the amide is protonated, rendering the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water.[3]

-

Base-Catalyzed Hydrolysis: In alkaline conditions, the hydroxide ion acts as a potent nucleophile, directly attacking the carbonyl carbon.[6][7]

The rate of hydrolysis is significantly influenced by pH and temperature. Generally, amide hydrolysis is accelerated at both low and high pH values and at elevated temperatures.[4]

Diagram: Hydrolytic Degradation of this compound

Caption: Primary hydrolytic degradation pathway of this compound.

Oxidative Degradation

The phenethyl group of the molecule could be susceptible to oxidation, although this is generally a less prominent pathway compared to hydrolysis unless exposed to strong oxidizing agents or specific catalysts. Potential sites of oxidation include the benzylic carbons and the aromatic ring.

Forced Degradation Studies: A Proactive Approach

Forced degradation, or stress testing, is an indispensable tool for elucidating the potential degradation pathways and identifying the likely degradation products of a drug substance.[2][8] These studies involve subjecting the compound to conditions more severe than those it would encounter during storage, such as high temperature, extreme pH, oxidation, and photolysis.[7][8] The goal is to generate a degradation profile that can inform the development of stability-indicating analytical methods.[2] A degradation of 5-20% is generally considered optimal for these studies.[9]

Table 1: Typical Conditions for Forced Degradation Studies

| Stress Condition | Typical Reagents and Conditions | Potential Degradation Pathway |

| Acid Hydrolysis | 0.1 M - 1 M HCl, reflux for several hours | Amide hydrolysis |

| Base Hydrolysis | 0.1 M - 1 M NaOH, reflux for several hours | Amide hydrolysis |

| Oxidation | 3-30% H₂O₂, room temperature or slightly elevated | Oxidation of the phenethyl moiety |

| Thermal Degradation | Dry heat (e.g., 60-80°C) for an extended period | Various thermal decompositions |

| Photostability | Exposure to UV and visible light (ICH Q1B guidelines) | Photolytic degradation |

Metabolic Stability and Degradation Pathways

Understanding the metabolic fate of this compound is crucial for predicting its in vivo efficacy and potential for drug-drug interactions. The primary routes of metabolism are likely to involve enzymatic hydrolysis and oxidation, primarily mediated by hepatic enzymes.

Enzymatic Hydrolysis

The amide bond of this compound can be hydrolyzed by various amidases present in the liver and other tissues, leading to the formation of succinic acid and phenethylamine. The rate of this hydrolysis will determine the compound's half-life in the body.

Cytochrome P450-Mediated Oxidation

The phenethylamine moiety of the molecule is a potential substrate for Cytochrome P450 (CYP) enzymes, a superfamily of heme-containing monooxygenases that are major players in drug metabolism.[10][11] Potential metabolic transformations include:

-

N-Dealkylation: Cleavage of the bond between the nitrogen and the phenethyl group.[12]

-

Hydroxylation: Addition of a hydroxyl group to the aromatic ring or the alkyl chain.

-

Oxidative Deamination: Oxidation of the amine, potentially leading to the formation of an aldehyde and subsequent oxidation to a carboxylic acid.

In vitro studies using human liver microsomes or hepatocytes are the gold standard for investigating these metabolic pathways.[13][14]

Diagram: Potential Metabolic Pathways of this compound

Caption: Overview of potential metabolic pathways for this compound.

Experimental Protocols

The following protocols provide a framework for assessing the stability of this compound. These are designed to be self-validating and provide a clear rationale for each step.

Protocol: Forced Degradation Study

Objective: To identify potential degradation products and pathways under various stress conditions.

Materials:

-

This compound

-

Hydrochloric acid (HCl), 1 M

-

Sodium hydroxide (NaOH), 1 M

-

Hydrogen peroxide (H₂O₂), 30%

-

High-purity water

-

pH meter

-

Heating block or water bath

-

Photostability chamber

-

HPLC-UV or LC-MS/MS system

Procedure:

-

Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a known concentration (e.g., 1 mg/mL).

-

Stress Conditions:

-

Acid Hydrolysis: Mix an aliquot of the stock solution with an equal volume of 1 M HCl. Heat at 80°C for 4 hours.

-

Base Hydrolysis: Mix an aliquot of the stock solution with an equal volume of 1 M NaOH. Heat at 80°C for 2 hours.

-

Oxidation: Mix an aliquot of the stock solution with an equal volume of 30% H₂O₂. Keep at room temperature for 24 hours.

-

Thermal Degradation: Place a solid sample of this compound in an oven at 105°C for 24 hours. Dissolve the stressed sample in the initial solvent.

-

Photostability: Expose a solid sample and a solution of this compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.

-

-

Sample Neutralization (for acid and base hydrolysis): After the stress period, cool the samples to room temperature and neutralize them with an appropriate amount of base or acid.

-

Analysis: Analyze all stressed samples, along with an unstressed control sample, by a suitable stability-indicating analytical method (see Section 5).

Causality: The choice of harsh conditions is deliberate to accelerate degradation and produce detectable levels of degradation products in a short timeframe, which is essential for method development and validation.[8]

Protocol: In Vitro Metabolic Stability Assessment using Human Liver Microsomes

Objective: To determine the rate of metabolic degradation of this compound by hepatic enzymes.

Materials:

-

This compound

-

Pooled human liver microsomes (HLMs)

-

NADPH regenerating system (e.g., containing NADP⁺, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

-

Phosphate buffer (pH 7.4)

-

Incubator/water bath at 37°C

-

Quenching solution (e.g., cold acetonitrile with an internal standard)

-

LC-MS/MS system

Procedure:

-

Incubation Mixture Preparation: In a microcentrifuge tube, prepare the incubation mixture containing phosphate buffer (pH 7.4), HLMs, and the NADPH regenerating system.

-

Pre-incubation: Pre-incubate the mixture at 37°C for 5 minutes to allow the system to equilibrate.

-

Initiation of Reaction: Add this compound (from a stock solution) to the pre-incubated mixture to initiate the metabolic reaction. The final concentration of the test compound should be low enough to ensure first-order kinetics (typically 1-10 µM).

-

Time-course Incubation: At various time points (e.g., 0, 5, 15, 30, 60 minutes), take aliquots of the incubation mixture and add them to the quenching solution to stop the reaction.

-

Sample Processing: Centrifuge the quenched samples to precipitate the proteins. Collect the supernatant for analysis.

-

Analysis: Analyze the supernatant using a validated LC-MS/MS method to quantify the remaining amount of this compound at each time point.

Data Analysis: Plot the natural logarithm of the percentage of this compound remaining versus time. The slope of the linear regression will give the rate constant (k) of degradation. The in vitro half-life (t₁/₂) can then be calculated using the formula: t₁/₂ = 0.693 / k.

Causality: The use of an NADPH regenerating system is crucial as CYP450 enzymes require NADPH as a cofactor for their catalytic activity.[15] Quenching the reaction with a cold organic solvent effectively stops enzymatic activity by denaturing the proteins.

Analytical Methodologies for Quantification

A robust and validated analytical method is essential for accurately quantifying this compound and its degradation products in various matrices. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the preferred technique due to its high sensitivity and selectivity.[16][17][18][19]

LC-MS/MS Method Development and Validation

Objective: To develop and validate a sensitive and specific LC-MS/MS method for the quantification of this compound and its primary degradation products (succinic acid and phenethylamine).

Instrumentation:

-

A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

-

A triple quadrupole mass spectrometer.

Chromatographic Conditions (Example):

-

Column: A reversed-phase C18 column is a good starting point.

-

Mobile Phase: A gradient elution with a mixture of an aqueous phase (e.g., 0.1% formic acid in water) and an organic phase (e.g., acetonitrile or methanol).

-

Flow Rate: Dependent on the column dimensions (typically 0.2-0.5 mL/min for UHPLC).

-

Column Temperature: Maintained at a constant temperature (e.g., 40°C) to ensure reproducible retention times.

Mass Spectrometric Conditions:

-

Ionization Mode: Electrospray ionization (ESI) in both positive and negative ion modes should be evaluated to determine the optimal ionization for each analyte.

-

Detection Mode: Multiple Reaction Monitoring (MRM) for high selectivity and sensitivity. Specific precursor-to-product ion transitions for this compound, succinic acid, and phenethylamine need to be optimized.

Method Validation: The analytical method must be validated according to ICH guidelines (Q2(R1)) to ensure it is fit for its intended purpose.[1][20][21] Key validation parameters include:

-

Specificity/Selectivity: The ability to differentiate and quantify the analyte in the presence of other components, including degradation products and matrix components.

-

Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte in samples within a given range.

-

Accuracy: The closeness of the test results obtained by the method to the true value.

-

Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).

-

Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentration of analyte that can be reliably detected and quantified, respectively.

-

Robustness: The capacity of the method to remain unaffected by small, but deliberate variations in method parameters.

-

Stability: The stability of the analyte in the biological matrix under different storage and handling conditions.[2][22]

Diagram: Workflow for Analytical Method Development and Validation

Caption: A structured workflow for the development and validation of an analytical method.

Conclusion

A thorough understanding of the stability and degradation of this compound is fundamental to its successful development as a pharmaceutical agent. This guide has outlined the primary chemical and metabolic degradation pathways, with a focus on hydrolytic and oxidative processes. The provided experimental protocols for forced degradation and in vitro metabolic stability studies offer a robust framework for characterizing the molecule's stability profile. Furthermore, the principles of developing and validating a sensitive and specific LC-MS/MS method for quantification have been detailed. By employing these systematic and scientifically sound approaches, researchers can proactively address stability challenges, ensuring the quality, safety, and efficacy of this compound throughout the drug development lifecycle.

References

-

Standardization of conditions for the metabolic activation of N-nitrosodiethylamine in mutagenicity tests. (2004). Mutation Research/Genetic Toxicology and Environmental Mutagenesis, 560(2), 139-148. [Link]

-

The in vitro metabolism of phospho-sulindac amide, a novel potential anticancer agent. (n.d.). ResearchGate. [Link]

-

In Vitro Metabolism of a Benzofuran-Substituted Nitazene: Ethyleneoxynitazene. (2023). Pharmaceuticals, 16(10), 1469. [Link]

-

Exploration of Succinimide Derivative as a Multi-Target, Anti-Diabetic Agent: In Vitro and In Vivo Approaches. (2023). Molecules, 28(4), 1618. [Link]

-

Metabolism of phenacetin and N-hydroxyphenacetin in isolated rat hepatocytes. (1978). Naunyn-Schmiedeberg's Archives of Pharmacology, 305(2), 173-180. [Link]

-

Screening methods for rapid determination of new psychoactive substances (NPS) in conventional and non-conventional biological matrices. (2019). Journal of Pharmaceutical and Biomedical Analysis, 163, 198-210. [Link]

-

Forced Degradation Study in Pharmaceutical Stability. (n.d.). Pharmaguideline. [Link]

-

Q2(R2) Validation of Analytical Procedures. (2023). FDA. [Link]

-

Development of a LC-MS/MS Method for the Simultaneous Detection of Tricarboxylic Acid Cycle Intermediates in a Range of Biological Matrices. (2017). Metabolites, 7(2), 23. [Link]

-

Development of Analytical Methods for the Determination of N-Bromosuccinimide in Different Active Pharmaceutical Ingredients by High-Performance Ion Chromatography with Suppressed Conductivity Detection. (2022). Molecules, 28(1), 241. [Link]

-

Impact of the cytochrome P450 (CYP)-mediated metabolism on the cytotoxicity of the tested drugs... (n.d.). ResearchGate. [Link]

-

Succinimide Derivatives as Acetylcholinesterase Inhibitors—In Silico and In Vitro Studies. (n.d.). MDPI. [Link]

-

Using Liquid Chromatography Mass Spectrometry to Study Changes in Metabolomic Cycles Related to Diabetes. (2021). LOUIS. [Link]

-

Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies. (2020). LCGC International, 33(11), 22-34. [Link]

-

the hydrolysis of amides. (n.d.). Chemguide. [Link]

-

ICH Stability Testing and appropriate validation of analytical procedures. (2024). HMR Labs. [Link]

-

Some new aspects of the metabolism of phenacetin in the rat. (1971). Biochemical Journal, 122(3), 317-326. [Link]

-

Mescaline. (n.d.). Wikipedia. [Link]

-

Amide Hydrolysis Using Acid Or Base. (2019). Master Organic Chemistry. [Link]

-

(PDF) Comparison of LC-MS-based methods for the determination of carboxylic acids in animal matrices. (n.d.). ResearchGate. [Link]

-

A review on biological matrices and analytical methods used for determination of drug of abuse. (2011). Journal of Applied Pharmaceutical Science, 1(8), 25-32. [Link]

-

Effect of Succinamic Acid Derivative on the Growth Kinetics and Induction of Apoptosis in a Cancer Cell Line. (2023). Cureus, 15(8), e44319. [Link]

-

LC-MS/MS Method Package for Short Chain Fatty Acids. (n.d.). Shimadzu (Europe). [Link]

-

2011 CCNP Heinz Lehmann Award paper: Cytochrome P450–mediated drug metabolism in the brain. (2011). Journal of Psychiatry & Neuroscience, 36(4), 222-233. [Link]

-

Pharmaceutical Forced Degradation Studies with Regulatory Consideration. (n.d.). ResearchGate. [Link]

-

Screening methods for rapid determination of new psychoactive substances (NPS) in conventional and non-conventional biological matrices. (n.d.). ResearchGate. [Link]

-

Modulation of Antidiabetic and Antioxidative Status in Experimental Diabetic Rats following Intake of a Novel Succinamic Acid Derivative (α-HSA). (n.d.). SciTech Central. [Link]

-

Development of forced degradation and stability indicating studies of drugs—A review. (n.d.). NIH. [Link]

-

On the hydrolysis mechanisms of amides and peptides. (2018). University of Regina. [Link]

-

Cytochrome P450 Enzymes and Drug Metabolism in Humans. (n.d.). MDPI. [Link]

-

Liquid chromatography-tandem mass spectrometry analysis for identification and quantification of antimicrobial compounds in distillery wastewater. (2021). PLOS ONE, 16(7), e0254429. [Link]

-

Reactions of Amides. (n.d.). Save My Exams. [Link]

-

Stability Assessments in Bioanalytical Method Validation. (2024). Celegence. [Link]

-

A Review of Analytical Methods for p-Coumaric Acid in Plant-Based Products, Beverages, and Biological Matrices. (2018). Molecules, 23(5), 1195. [Link]

-

Amide Hydrolysis: Mechanism, Conditions and Applications. (n.d.). Allen. [Link]

Sources

- 1. chromatographyonline.com [chromatographyonline.com]

- 2. ANALYTICAL METHOD ASSESSMENT - Validation, Qualification, and Regulatory Acceptance of New Approach Methodologies - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. chemguide.co.uk [chemguide.co.uk]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. savemyexams.com [savemyexams.com]

- 6. Amide Hydrolysis: Mechanism, Conditions and Applications [allen.in]

- 7. uregina.ca [uregina.ca]

- 8. Some new aspects of the metabolism of phenacetin in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Oxidation of phenethylamine derivatives by cytochrome P450 2D6: the issue of substrate protonation in binding and catalysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. 2011 CCNP Heinz Lehmann Award paper: Cytochrome P450–mediated drug metabolism in the brain - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. In Vitro Metabolism of a Benzofuran-Substituted Nitazene: Ethyleneoxynitazene - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Metabolism of phenacetin and N-hydroxyphenacetin in isolated rat hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Standardization of conditions for the metabolic activation of N-nitrosodiethylamine in mutagenicity tests - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Development of a LC-MS/MS Method for the Simultaneous Detection of Tricarboxylic Acid Cycle Intermediates in a Range of Biological Matrices - PMC [pmc.ncbi.nlm.nih.gov]

- 17. louis.uah.edu [louis.uah.edu]

- 18. japsonline.com [japsonline.com]

- 19. Liquid chromatography-tandem mass spectrometry analysis for identification and quantification of antimicrobial compounds in distillery wastewater - PMC [pmc.ncbi.nlm.nih.gov]

- 20. fda.gov [fda.gov]

- 21. hmrlabs.com [hmrlabs.com]

- 22. Stability Assessments in Bioanalytical Method Validation [celegence.com]

General structure of N-substituted succinamic acids

An In-Depth Technical Guide to the General Structure of N-Substituted Succinamic Acids

Abstract

N-substituted succinamic acids represent a pivotal class of molecules, characterized by a core structure of 4-(substituted-amino)-4-oxobutanoic acid. This scaffold, comprising a terminal carboxylic acid and a substituted amide interconnected by an ethylene bridge, offers significant synthetic versatility and is a key pharmacophore in numerous biologically active compounds. This technical guide provides an in-depth exploration of the structure, synthesis, and characterization of N-substituted succinamic acids. We will delve into the mechanistic rationale behind common synthetic strategies, present detailed, self-validating experimental protocols, and discuss the critical role of this molecular framework in modern drug development, particularly as enzyme inhibitors and components of advanced therapeutic modalities. This document is intended for researchers, medicinal chemists, and drug development professionals seeking a comprehensive understanding of this important chemical class.

The N-Substituted Succinamic Acid Core Structure

At its heart, the N-substituted succinamic acid is a derivative of succinamic acid (4-amino-4-oxobutanoic acid), which is the monoamide of the dicarboxylic acid, succinic acid.[1] The general structure is defined by a flexible four-carbon backbone, with a carboxylic acid group at one terminus and an amide group at the other. The "N-substituted" designation indicates that a variable substituent, denoted as 'R', is attached to the amide nitrogen atom.

The character of the 'R' group is a critical determinant of the molecule's overall physicochemical properties, including its solubility, lipophilicity, and, most importantly, its biological activity. This substituent can range from simple alkyl or aryl groups to complex heterocyclic systems or polymeric chains, making the N-substituted succinamic acid scaffold a highly tunable platform for molecular design.

Caption: Core components of the N-substituted succinamic acid structure.

Strategic Synthesis: The Ring-Opening Approach